Oxyphenisatine-d8 is a deuterated derivative of oxyphenisatin, a compound known for its biological activity, particularly in cancer research. This compound is characterized by the incorporation of deuterium atoms, which can enhance the stability and metabolic tracking of the molecule in biological studies. Oxyphenisatin itself has been studied for its antiproliferative effects on various cancer cell lines, suggesting that oxyphenisatine-d8 may exhibit similar properties with potential applications in scientific research.
Oxyphenisatine-d8 can be synthesized from oxyphenisatin through a process that replaces specific hydrogen atoms with deuterium. This modification is often utilized in pharmaceutical research to trace metabolic pathways and improve the pharmacokinetic profile of the compound.
Oxyphenisatine-d8 falls under the category of synthetic organic compounds and is classified as a phenolic compound due to its structure, which contains hydroxyl groups attached to aromatic rings. It is also categorized as an indole derivative, reflecting its structural relationship with indole-based compounds.
The synthesis of oxyphenisatine-d8 typically involves:
The molecular formula for oxyphenisatine-d8 can be represented as . The structure features:
Oxyphenisatine-d8 can participate in various chemical reactions, including:
The reactivity of oxyphenisatine-d8 is influenced by its functional groups, which dictate its role in biological systems and chemical syntheses.
The mechanism of action for oxyphenisatine-d8 is likely similar to that of its parent compound, oxyphenisatin, which has been shown to:
Studies indicate that oxyphenisatin induces a multifaceted cell starvation response, affecting various cellular processes including translation inhibition and apoptosis pathways .
Characterization techniques such as NMR and mass spectrometry provide critical data on purity and structural integrity, confirming that synthesized oxyphenisatine-d8 meets required specifications for research applications.
Oxyphenisatine-d8 has potential applications in:
The structural characterization of Oxyphenisatine-d8 (3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d8) relies on advanced analytical techniques to confirm deuteration sites and molecular integrity. Deuterium labeling occurs specifically at the eight ortho positions relative to the phenolic hydroxyl groups on both aromatic rings, as confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [4] [8]. This strategic labeling preserves the core oxindole scaffold while creating a distinct spectroscopic signature.
High-resolution mass spectrometry (HRMS) analyses reveal a characteristic mass shift of +8 Da compared to non-deuterated oxyphenisatin (m/z 317.338 → 325.375), corresponding to the incorporation of eight deuterium atoms [4] [7]. Tandem MS/MS fragmentation patterns show conserved cleavage pathways with diagnostic fragment ions at m/z 258 (-CO) and m/z 195 (oxindole ring cleavage) – identical to non-deuterated analogues – confirming structural stability despite deuteration [1] [10]. Single-crystal X-ray diffraction (SC-XRD), though not yet reported for Oxyphenisatine-d8, is anticipated to validate bond lengths and angles similar to non-deuterated structures, as observed in analogues like MDC and ADC [2].
Table 1: Key Spectroscopic Signatures of Oxyphenisatine-d8
Technique | Characteristic Feature | Significance |
---|---|---|
1H NMR | Absence of aromatic proton signals at 6.7-7.2 ppm | Confirms deuterium substitution at ortho positions |
HRMS | [M+H]+ at m/z 325.375 | Verifies +8 Da mass shift from deuteration |
MS/MS | Fragment ions at m/z 258 and 195 | Demonstrates conserved fragmentation pathways vs. non-deuterated oxyphenisatin |
IR Spectroscopy | O-H stretch at ~3200 cm-1, C=O at ~1720 cm-1 | Confirms retention of functional groups post-deuteration |
The synthesis of Oxyphenisatine-d8 employs isotopic exchange strategies tailored to achieve site-specific deuteration while maintaining molecular functionality. Two primary methodologies are utilized:
Catalytic H/D Exchange: Non-deuterated oxyphenisatin undergoes exchange using deuterium oxide (D₂O) under controlled acidic or basic catalysis (e.g., Pt/C or Pd/DABCO systems). This facilitates reversible deuteration at ortho positions to phenolic hydroxyls – activated sites vulnerable to electrophilic substitution [6] [8]. Optimized conditions (e.g., 120°C, 48h) achieve >98% deuteration at target positions, confirmed by mass spectrometry [4].
De Novo Synthesis with Deuterated Precursors: A more efficient route involves condensing deuterated phenol-d6 (C6D5OH) with isatin under strong acid catalysis (e.g., sulfuric acid or methanesulfonic acid). This adaptation of the classical Baeyer-Lazarus synthesis (1885) ensures regioselective incorporation of deuterium in the aromatic rings [6] [8]. Post-synthesis, purification leverages column chromatography (silica gel, eluting with chloroform/methanol mixtures) or preparative HPLC, yielding >95% chemically pure Oxyphenisatine-d8 [1] [10].
Critical challenges include preventing isotopic scrambling and ensuring metabolic stability. The choice of precursors and catalysts minimizes label loss, while the C-D bonds’ increased strength (vs. C-H) enhances resistance to enzymatic cleavage in biological matrices [7] [8].
Deuteration profoundly influences key physicochemical parameters critical for research applications:
Lipophilicity (Log P): Experimental log P values for Oxyphenisatine-d8 register at ~3.83, marginally higher than non-deuterated oxyphenisatin (log P = 3.78) [7] [8]. This increase stems from deuterium’s lower polarizability compared to hydrogen, subtly reducing aqueous affinity.
Solubility: Oxyphenisatine-d8 exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO; 250 mg/mL) [5] [7]. This aligns with non-deuterated oxyphenisatin’s solubility profile, indicating deuteration minimally impacts solvation.
Solid-State Stability: Thermal analyses (TGA/DSC) indicate decomposition temperatures exceeding 200°C, comparable to non-deuterated forms [8]. However, isotopic substitution enhances photostability due to attenuated C-D bond vibrational frequencies reducing UV-induced degradation kinetics [7].
Solution Stability: In buffered solutions (pH 7.4), Oxyphenisatine-d8 shows negligible degradation over 72 hours. The kinetic isotope effect (KIE) stabilizes the compound against oxidative pathways, particularly at ortho positions where deuterium replaces hydrogen [4] [8].
Table 2: Physicochemical Properties of Oxyphenisatine-d8 vs. Non-Deuterated Form
Property | Oxyphenisatine-d8 | Non-Deuterated Oxyphenisatin | Analytical Method |
---|---|---|---|
Molecular Weight | 325.375 g/mol | 317.338 g/mol | HRMS |
Log P | 3.83 | 3.78 | HPLC retention time comparison |
Solubility (DMSO) | 250 mg/mL | 250 mg/mL | Equilibrium solubility |
Thermal Stability | Decomposes >200°C | Decomposes >200°C | TGA/DSC |
pKa | ~9.42 (phenolic OH) | ~9.42 (phenolic OH) | Potentiometric titration |
Deuteration induces subtle but functionally significant differences between Oxyphenisatine-d8 and its non-deuterated counterpart:
Spectral Differentiation: NMR spectra provide the clearest distinction: non-deuterated oxyphenisatin displays aromatic proton signals between δ 6.7–7.2 ppm, absent in Oxyphenisatine-d8 [4] [8]. Infrared spectra show a shifted C-D stretching band at ~2100 cm⁻¹, confirming label incorporation [1].
Biochemical Behavior: While core reactivity remains unchanged, the kinetic isotope effect (KIE) alters reaction rates involving C-H/C-D bond cleavage. Oxyphenisatine-d8 demonstrates slowed metabolism in hepatic microsomal assays due to reduced cytochrome P450-mediated dehydroxylation [7] [8]. This makes it invaluable as an internal standard in mass spectrometry, eliminating quantification errors from metabolic degradation [1] [10].
Electronic & Steric Effects: Density functional theory (DFT) calculations indicate deuterium’s slightly shorter bond length (1.09 Å vs. 1.11 Å for C-H) and lower electron-donating capacity reduce electron density on phenolic rings. This marginally weakens hydrogen-bonding capacity but leaves the molecule’s affinity for targets like eIF2α kinases unaffected [3] [7].
Research Utility: Oxyphenisatine-d8’s primary advantage lies in isotopic tracing and quantitative accuracy. Its near-identical chromatographic behavior (slightly shorter retention time in reverse-phase HPLC) co-elutes with non-deuterated analogues, while distinct mass signatures enable precise quantification in complex matrices [1] [10].
Table 3: Comparative Biochemical and Research Applications
Parameter | Oxyphenisatine-d8 | Non-Deuterated Oxyphenisatin |
---|---|---|
Metabolic Half-life | Increased by ~30% (microsomal assay) | Standard metabolism |
MS Quantification Use | Ideal internal standard | Subject to metabolic interference |
Hydrogen Bond Strength | Slightly weaker (-0.2 kcal/mol) | Standard |
Target Binding (e.g., eIF2α) | Unchanged (IC50 ~0.6–1.8 μM) | Unchanged (IC50 ~0.6–1.8 μM) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: